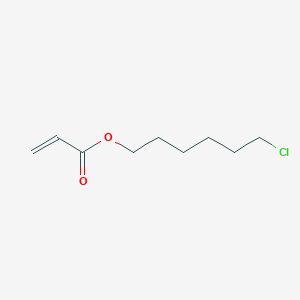
6-Chlorohexyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 6-chlorohexyl ester, also known as 6-chlorohexyl acrylate, is an organic compound with the molecular formula C9H15ClO2. It is a derivative of acrylic acid and is characterized by the presence of a chlorohexyl group attached to the ester functionality. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 6-chlorohexyl ester is typically synthesized through the esterification of acrylic acid with 6-chlorohexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 6-chlorohexyl ester involves the continuous esterification process. This process utilizes large-scale reactors and efficient separation techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 6-chlorohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield acrylic acid and 6-chlorohexanol under acidic or basic conditions.
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide as the catalyst.
Polymerization: Initiated using free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Reactions are often conducted in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.
Major Products Formed
Hydrolysis: Acrylic acid and 6-chlorohexanol.
Polymerization: Polymers with varying chain lengths and properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 6-chlorohexyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 6-chlorohexyl ester primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The ester group can be hydrolyzed to release acrylic acid, which can further participate in various biochemical pathways. The chlorohexyl group can interact with biological targets, potentially leading to modifications in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Chlorohexyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2-Propenoic acid, 2-methyl-, 6-chlorohexyl ester: Contains a methyl group on the propenoic acid moiety.
Uniqueness
2-Propenoic acid, 6-chlorohexyl ester is unique due to its specific combination of the chlorohexyl group and the acrylate functionality. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science .
Propiedades
IUPAC Name |
6-chlorohexyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPKZGIOYCYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569209 |
Source


|
| Record name | 6-Chlorohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133123-02-1 |
Source


|
| Record name | 6-Chlorohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)
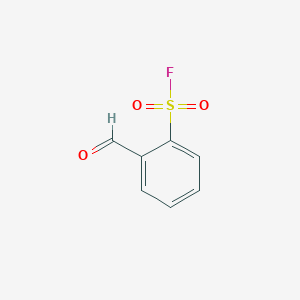

![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)

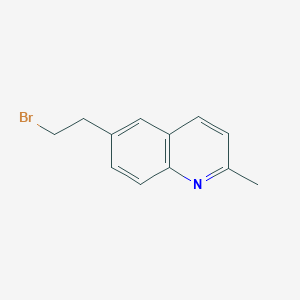

![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
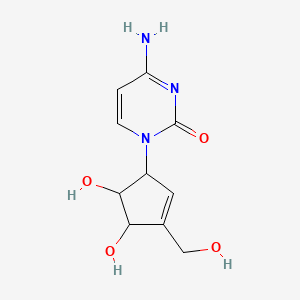
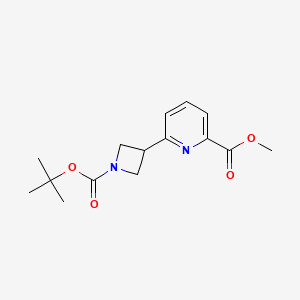
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
